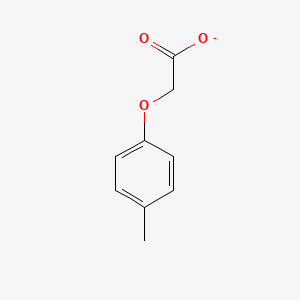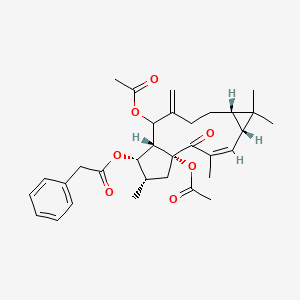
4-Amino-3-methylphenyl acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Amino-3-methylphenyl acetate is an organic compound with the molecular formula C9H11NO2 It is a derivative of phenyl acetate, where the phenyl ring is substituted with an amino group at the 4-position and a methyl group at the 3-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-3-methylphenyl acetate can be achieved through several methods. One common approach involves the acetylation of 4-Amino-3-methylphenol. The reaction typically uses acetic anhydride as the acetylating agent in the presence of a base such as pyridine. The reaction is carried out under reflux conditions to ensure complete acetylation.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis. For example, the use of acid catalysts like sulfuric acid can facilitate the acetylation process.
Chemical Reactions Analysis
Types of Reactions
4-Amino-3-methylphenyl acetate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like hydroxide ions or amines can be used for substitution reactions.
Major Products Formed
Oxidation: Nitro derivatives of this compound.
Reduction: Amines derived from the reduction of the acetate group.
Substitution: Various substituted phenyl acetates depending on the nucleophile used.
Scientific Research Applications
4-Amino-3-methylphenyl acetate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-Amino-3-methylphenyl acetate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with proteins, affecting their structure and function. The acetate group can undergo hydrolysis, releasing acetic acid and the corresponding amine, which can further interact with biological molecules.
Comparison with Similar Compounds
Similar Compounds
4-Amino-3-methylphenol: Similar structure but lacks the acetate group.
4-Amino-3-methylbenzoic acid: Contains a carboxylic acid group instead of an acetate group.
4-Amino-3-methylbenzamide: Contains an amide group instead of an acetate group.
Uniqueness
4-Amino-3-methylphenyl acetate is unique due to the presence of both an amino group and an acetate group on the phenyl ring
Properties
Molecular Formula |
C9H11NO2 |
|---|---|
Molecular Weight |
165.19 g/mol |
IUPAC Name |
(4-amino-3-methylphenyl) acetate |
InChI |
InChI=1S/C9H11NO2/c1-6-5-8(12-7(2)11)3-4-9(6)10/h3-5H,10H2,1-2H3 |
InChI Key |
ODOZNFDAPCQZKO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)OC(=O)C)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


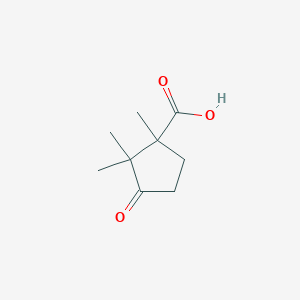
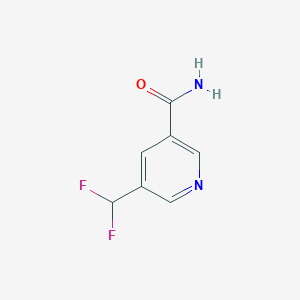

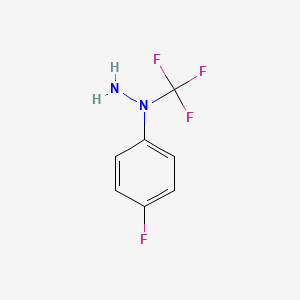
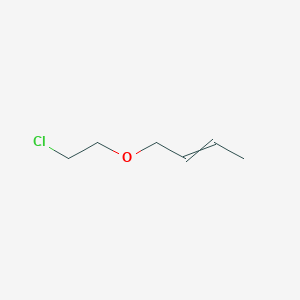
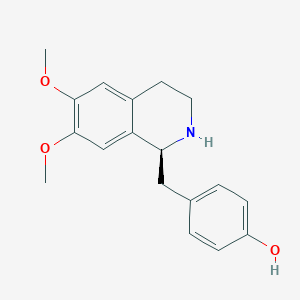
![1-[2-(Benzyloxy)ethyl]azepane](/img/structure/B14750270.png)
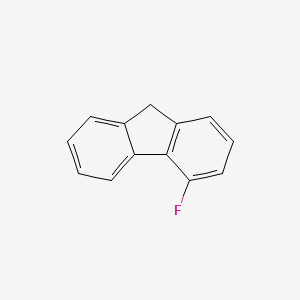



![2-[(But-2-en-1-yl)oxy]naphthalene](/img/structure/B14750306.png)
